molecular formula C13H19N3O3 B11777477 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11777477
M. Wt: 265.31 g/mol
InChI Key: VPNLTUYEGUQCJA-UHFFFAOYSA-N
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Description

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines and piperidines. It has a molecular formula of C13H19N3O3 and a molecular weight of 265.31 g/mol

Preparation Methods

The synthesis of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the cyclization of the intermediate product with a suitable reagent, such as piperidine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-(1,4,5-trimethyl-6-oxopyrimidin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-8-9(2)14-13(15(3)11(8)17)16-6-4-10(5-7-16)12(18)19/h10H,4-7H2,1-3H3,(H,18,19)

InChI Key

VPNLTUYEGUQCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCC(CC2)C(=O)O)C

Origin of Product

United States

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